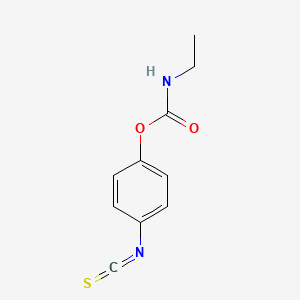

4-Isothiocyanatophenyl ethylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62097-99-8 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

(4-isothiocyanatophenyl) N-ethylcarbamate |

InChI |

InChI=1S/C10H10N2O2S/c1-2-11-10(13)14-9-5-3-8(4-6-9)12-7-15/h3-6H,2H2,1H3,(H,11,13) |

InChI Key |

KAUHKWNTNRXAKT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 4-Isothiocyanatophenyl Derivatives as Precursors

The creation of aryl isothiocyanates is a foundational step in the synthesis of the target compound. These precursors can be generated from corresponding primary aromatic amines through various methods, with some approaches being more suitable for specific substrates than others.

The classic method for converting a primary amine to an isothiocyanate is through the use of thiophosgene (B130339) (CSCl₂) or its analogs. nih.govacs.org This method is applicable to the synthesis of 4-isothiocyanatophenyl sulfonamide precursors from their corresponding 4-aminophenyl sulfonamide counterparts.

The reaction involves the treatment of the primary aromatic amine with thiophosgene, typically in the presence of a base like calcium carbonate or triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.net For example, 6-(4-aminobenzylthio)-purine is converted to 6-(4-isothiocyanatobenzylthio)-purine by treatment with thiophosgene in dioxane with calcium carbonate. researchgate.net A similar principle applies to the thiophosgenation of aminophenyl sulfonamides. The high electrophilicity of the carbon atom in thiophosgene makes it highly reactive toward the nucleophilic amine group. researchgate.net Despite its effectiveness, the high toxicity of thiophosgene has led to the development of numerous alternative methods. nih.govorganic-chemistry.org

Modern synthetic strategies for preparing aryl isothiocyanates often avoid thiophosgene, relying instead on the decomposition of dithiocarbamate (B8719985) salts formed in situ. nih.govnih.govorganic-chemistry.org A common and versatile approach involves reacting the primary aryl amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate. nih.govnih.gov

A variety of reagents and conditions have been developed for this two-step process, which can often be performed as a one-pot synthesis. nih.govorganic-chemistry.org The choice of desulfurylating agent and reaction conditions can be tailored based on the electronic properties of the starting aniline. For instance, a one-pot process using phenyl chlorothionoformate and solid sodium hydroxide (B78521) is effective for electron-rich aryl amines, while a two-step approach is more versatile and suitable for electron-deficient substrates. organic-chemistry.org

Below is a table summarizing several common methods for the synthesis of aryl isothiocyanates from primary amines.

| Starting Material | Reagents | Key Features |

| Primary Aryl Amine | 1. CS₂, Triethylamine 2. Tosyl Chloride | Facile, general protocol involving in-situ formation and decomposition of dithiocarbamate salt. organic-chemistry.org |

| Primary Aryl Amine | 1. CS₂, K₂CO₃ (aqueous) 2. Cyanuric Trimer (TCT) | A one-pot process suitable for a broad range of alkyl and aryl amines under aqueous conditions. nih.gov |

| Primary Aryl Amine | Phenyl Chlorothionoformate, NaOH | A one-pot process is effective for electron-rich aryl amines, while a two-step process is versatile for electron-deficient amines. organic-chemistry.org |

| Primary Aryl Amine | 1. CS₂, Base 2. Ethyl Chloroformate | Effective for aryl amines, proceeding through a sodium aryl dithiocarbamate intermediate. cbijournal.com |

Synthesis of 4-Isothiocyanatophenyl Ethylcarbamate Derivatives via Reaction with Ethyl Carbamate (B1207046)

The isothiocyanate group (-N=C=S) is an excellent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols. The synthesis of the target structures relies on the reaction of a 4-isothiocyanatophenyl precursor with ethyl carbamate, where the nitrogen atom of the carbamate acts as the nucleophile. This reaction leads to the formation of a thiourea-type linkage, specifically an N-ethoxycarbonyl thiourea (B124793).

The reaction between an isothiocyanate and a primary amine to form a thiourea is typically a straightforward addition reaction that often proceeds without the need for a catalyst. acs.orgnih.gov Similarly, N-aryl-N′-ethoxycarbonyl thioureas can be synthesized from the corresponding aryl isothiocyanate and ethyl carbamate.

Research has demonstrated the synthesis of N-ethoxycarbonyl-N′-arylthioureas via the reaction of ethoxycarbonyl isothiocyanate with various anilines. researchgate.net A novel and efficient method for this synthesis is catalyzed by N,N,N′,N′-tetramethylethylenediamine (TMEDA) at room temperature, producing good to excellent yields. researchgate.net Another approach involves generating ethoxycarbonyl isothiocyanate in situ from ethyl chloroformate and potassium thiocyanate, which then reacts with an amine. researchgate.net The reaction of an aryl isothiocyanate with ethyl carbamate would follow a similar pathway, potentially benefiting from mild basic catalysis to enhance the nucleophilicity of the carbamate nitrogen. Common solvents for such reactions include dichloromethane, chloroform, or ethyl acetate. tandfonline.comnih.gov

The synthesis of the specific structure, ethyl({4-[(sulfamoyl)phenyl]carbamothioyl})carbamate, is achieved by reacting the 4-isothiocyanatobenzenesulfonamide (B1195122) precursor (prepared as described in 2.1.1 or 2.1.2) with ethyl carbamate.

The nucleophilic nitrogen of ethyl carbamate attacks the electrophilic carbon of the isothiocyanate group on the 4-isothiocyanatobenzenesulfonamide molecule. This addition reaction forms the desired C-N bond, resulting in the final product. The reaction yields a molecule containing both a sulfonamide group and an N-ethoxycarbonyl thiourea moiety. The synthesis of various N-ethoxycarbonyl-N'-arylthioureas has been successfully reported, indicating the viability of this transformation. researchgate.nettandfonline.com

The mechanism for the formation of the carbamothioyl (thiourea) bond is analogous to the well-established mechanism for the reaction of isothiocyanates with amines. nih.gov

Synthesis of Structural Analogues and Libraries of this compound Derivatives

The structural framework of this compound offers multiple points for chemical modification, enabling the generation of diverse analogues and chemical libraries. Synthetic strategies primarily target three key regions of the molecule: the ethyl carbamate moiety, the phenyl ring, and the isothiocyanate group. These modifications are instrumental in exploring the structure-activity relationships (SAR) and modulating the physicochemical properties of the scaffold.

Modification of the Ethyl Carbamate Moiety and its Influence on Scaffold Properties

The ethyl carbamate moiety is a critical component of the molecular structure, and alterations to this group can significantly impact the compound's properties. Research into analogous scaffolds has demonstrated that even minor changes to the carbamate group can lead to substantial differences in activity. nih.gov

Key modifications focus on two areas: the alkyl group (ethyl) and the carbamate's linkage.

Variation of the Alkyl Group: Replacing the ethyl group with other alkyl substituents is a common strategy to probe the influence of steric bulk and lipophilicity. Studies on related compounds have shown that substituting the ethyl group with a smaller methyl group may not cause a significant change in activity. nih.gov However, introducing larger, bulkier aliphatic groups can lead to a reduction in activity, suggesting a specific spatial requirement in the binding pocket. nih.gov

Alteration of the Carbamate Linkage: The ethoxy group of the carbamate can be replaced with other functionalities, such as a methylamino group, to convert the carbamate into a urea (B33335) derivative. This change fundamentally alters the hydrogen bonding capacity and electronic nature of the moiety, which has been shown to reduce activity in similar molecular frameworks. nih.gov These findings underscore that a carbamate group is often essential for maintaining the biological activity of the parent scaffold. nih.gov

The systematic modification of the carbamate side chain is a valuable tool for fine-tuning the molecule's properties. The table below summarizes the influence of these modifications based on findings from analogous compound series.

| Modification to Ethyl Carbamate | Resulting Group | Potential Influence on Properties |

| Replacement of Ethyl with Methyl | Methyl Carbamate | Minimal change in activity expected. nih.gov |

| Replacement of Ethyl with Bulky Alkyl Group (e.g., Isopropyl, t-Butyl) | Isopropyl/t-Butyl Carbamate | Reduced activity, likely due to steric hindrance. nih.gov |

| Replacement of Ethoxy with Methylamino | N-Methyl Urea Derivative | Reduced activity, indicating the importance of the carbamate oxygen. nih.gov |

Substituent Effects on the Phenyl Ring

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring. This can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles. In some molecular contexts, EWGs can lead to reduced reaction yields during synthesis due to the decreased nucleophilicity of precursor anilines. beilstein-archives.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the ring. This can modulate the electronic character of the scaffold and its potential π-π stacking interactions with biological targets.

Systematic studies on substituted phenyl rings in other chemical series have shown that such modifications can control steric and electronic effects, which in turn affects reactivity and biological interactions. rsc.org The following table outlines the expected influence of common substituents on the phenyl ring of the this compound scaffold.

| Substituent Type | Example Group | Expected Effect on Phenyl Ring | Potential Influence on Molecular Properties |

| Strong Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density | Increases reactivity of the isothiocyanate group. |

| Moderate Electron-Withdrawing | Halogen (e.g., -Cl, -Br) | Decreases electron density | Modulates lipophilicity and electronic profile. |

| Strong Electron-Donating | Methoxy (-OCH₃) | Increases electron density | May alter binding interactions and metabolic stability. |

| Weak Electron-Donating | Methyl (-CH₃) | Increases electron density | Provides a modest electronic effect and increases lipophilicity. |

Derivatization Strategies for the Isothiocyanate Group into Diverse Heterocycles

The isothiocyanate (-N=C=S) group is a highly versatile functional group that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. google.com Its electrophilic carbon atom is susceptible to attack by various nucleophiles, making it an excellent starting point for constructing five- and six-membered heterocycles. arkat-usa.org This reactivity has been extensively used to generate libraries of complex molecules from simpler isothiocyanate precursors. rsc.org

The synthesis of heterocycles from isothiocyanates often involves a two-step process: nucleophilic addition to the isothiocyanate to form a thiourea or related adduct, followed by an intramolecular or intermolecular cyclization.

Synthesis of Thiazoles and Thiazolidinones: Aryl isothiocyanates react with compounds containing an active methylene (B1212753) group to form intermediate adducts. tandfonline.com These intermediates can then be cyclized with reagents like chloroacetyl chloride or ethyl bromoacetate (B1195939) to yield thiazolidinone derivatives. tandfonline.com Reactions with α-haloketones, such as phenacyl bromide, lead to the formation of thiazoline (B8809763) rings. tandfonline.com

Formation of Thiadiazoles: The reaction of isothiocyanates with N-nucleophiles like hydrazines or amidines can be directed towards the synthesis of various thiadiazole isomers. arkat-usa.org For instance, acyl isothiocyanates react with alkyl azides to form thiatriazolines, which can serve as precursors to other heterocycles. researchgate.net

Construction of Thioxo-quinazolinones: DNA-conjugated amines can be converted in situ to isothiocyanates, which then undergo intramolecular cyclization to construct 2-thioxo-quinazolinones, demonstrating a sophisticated approach to library synthesis. rsc.org

Synthesis of Other Heterocycles: The reactivity of isothiocyanates extends to the formation of a broad range of other heterocyclic systems, including thiophenes, pyrimidines, and thiazolo[3,2-a]pyridines, depending on the reaction partner and conditions. tandfonline.com

The versatility of the isothiocyanate group is summarized in the table below, which highlights some common reaction partners and the resulting heterocyclic scaffolds.

| Reactant Type | Example Reactant | Resulting Heterocyclic Core |

| α-Haloketone | Phenacyl Bromide | Thiazoline tandfonline.com |

| Chloroacetyl Chloride | Chloroacetyl Chloride | Thiazolidinone tandfonline.com |

| Active Methylene Compound | Malononitrile | Dihydrothiazole tandfonline.com |

| Hydrazine Derivative | Hydrazine Hydrate | Triazole or Thiadiazole derivative arkat-usa.org |

| Amine (intramolecular) | Ortho-amino substituted scaffold | Thioxo-quinazolinone rsc.org |

| Alkyl Azide | Methyl Azide | Thiatriazoline researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed analysis of electronic structure, which in turn governs a molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.gov DFT studies on isothiocyanate derivatives have been instrumental in predicting their stability and reactivity. chemijournal.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. chemijournal.com A smaller energy gap suggests that a molecule is more likely to be reactive.

Theoretical studies on various isothiocyanate-containing compounds have utilized DFT to calculate thermodynamic parameters that shed light on their antioxidant potential. researchgate.net Mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) can be evaluated by calculating parameters like bond dissociation enthalpy (BDE), vertical ionization energy (IE), and vertical electron affinity (EA). researchgate.net For example, a lower BDE for a specific bond indicates a higher propensity for that bond to break and donate a hydrogen atom, a key step in antioxidant activity. researchgate.net

In the context of 4-isothiocyanatophenyl ethylcarbamate derivatives, DFT calculations can provide valuable data on how substituents on the phenyl ring or modifications to the ethylcarbamate group influence the electronic distribution and, consequently, the reactivity of the isothiocyanate moiety. These calculations can help in designing derivatives with enhanced specific activities. The insights gained from DFT studies are crucial for understanding the fundamental chemical behavior of these compounds and for predicting their potential biological activities. mdpi.comnih.gov

| Parameter | Description | Significance in Reactivity Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. Higher HOMO energy suggests greater electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. Lower LUMO energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break a specific bond homolytically. | A lower BDE suggests a weaker bond and a higher propensity for radical reactions, such as in antioxidant activity. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to undergo reduction. |

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to map the potential energy landscape that governs their interconversion. For flexible molecules like this compound, which contains several rotatable bonds, understanding the preferred conformations is crucial.

Studies on similar molecules, such as ethyl carbamate (B1207046), have shown the existence of multiple conformers that are close in energy. researchgate.netresearchgate.net High-resolution microwave spectroscopy combined with quantum chemical calculations has been used to characterize the structures of these conformers and their complexes with other molecules, such as water. researchgate.netresearchgate.net Such studies reveal that even subtle interactions can influence the relative stabilities of different conformers. researchgate.net

For this compound derivatives, computational methods can be employed to systematically explore the conformational space. By rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This map reveals the low-energy conformers that are most likely to be populated at physiological temperatures. Identifying these preferred conformations is a critical first step for subsequent molecular docking studies, as the bioactive conformation is often one of the low-energy structures.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (target).

A typical molecular docking workflow involves several key steps. First, the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the target protein are obtained, often from crystallographic databases like the Protein Data Bank (PDB). The ligand structure may be optimized using quantum chemical methods to obtain a low-energy conformation.

Next, a specific region of the protein, usually the known or predicted binding site, is defined. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within this binding site. Finally, a scoring function is used to estimate the binding affinity for each pose, and the poses are ranked. Commonly used docking programs include AutoDock, Glide, and GOLD. nih.gov The reliability of a docking protocol is often validated by its ability to reproduce the known binding mode of a reference ligand. nih.gov

Molecular docking studies can be employed to screen libraries of compounds against various biological targets to identify potential hits. For derivatives of this compound, several putative targets have been explored based on the known activities of isothiocyanates and related compounds.

Dihydropteroate (B1496061) synthase (DHPS): This enzyme is a validated target for sulfonamide antibiotics and is crucial for folate biosynthesis in bacteria. nih.gov As such, it represents a potential target for new antimicrobial agents. Molecular docking studies can be used to predict whether this compound derivatives can bind to the active site of DHPS, potentially inhibiting its function. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Certain isothiocyanates have been identified as potent inhibitors of CA. nih.gov Docking simulations can elucidate the binding mode of this compound derivatives within the active site of different CA isoforms, providing a rationale for their potential inhibitory activity and selectivity. nih.govekb.egmdpi.com

The final step in a molecular docking study is a detailed analysis of the predicted binding poses. This involves identifying the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: These are crucial for molecular recognition and often involve interactions between polar groups on the ligand and amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand can interact favorably with hydrophobic pockets in the active site.

Pi-stacking and Pi-cation Interactions: These can occur between aromatic rings on the ligand and protein.

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Assessments

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics in modern drug discovery, offering a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. LE provides a measure of the binding energy per heavy atom, while LLE evaluates how efficiently a compound utilizes its lipophilicity to achieve its binding affinity. These parameters help in the selection of promising lead candidates that are more likely to have favorable pharmacokinetic and pharmacodynamic properties.

In a study focused on isothiocyanate derivatives as potential anti-inflammatory agents, the researchers highlighted the utility of these metrics. While specific numerical values for the LE and LLE of 2-(4-isothiocyanatophenyl)ethanol (B12008934) were not detailed, the study did emphasize that their synthesized compounds showed superiority in terms of docking score and ligand efficiency when compared to the known inhibitor drug rofecoxib. nih.gov This suggests that the isothiocyanate scaffold is a promising starting point for the design of efficient ligands.

To illustrate the importance of these parameters, the following table provides a hypothetical data set for a series of compounds, demonstrating how LE and LLE would be calculated and used to evaluate them.

| Compound | pIC50 | Heavy Atom Count | ClogP | LE | LLE |

| Hypothetical Compound A | 7.2 | 25 | 2.8 | 0.29 | 4.4 |

| Hypothetical Compound B | 6.8 | 22 | 3.1 | 0.31 | 3.7 |

| Hypothetical Compound C | 7.5 | 30 | 3.5 | 0.25 | 4.0 |

| Hypothetical Compound D | 7.0 | 23 | 2.5 | 0.30 | 4.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound or its analogues.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of a ligand and its binding dynamics with a biological target, which are crucial for understanding its mechanism of action.

In the investigation of isothiocyanate derivatives, MD simulations were performed on the most potent and selective COX-2 inhibitor, a fluorine-containing ester derivative of 2-(4-isothiocyanatophenyl)ethanol (compound I1c). nih.gov The simulations underscored the importance of key amino acid residues such as Tyr385, Trp387, Phe518, Val523, and Ser530 in the interactions between the compound and the COX-2 enzyme. nih.gov This detailed understanding of the binding mode at an atomic level is invaluable for the rational design of more potent and selective inhibitors. The stability of the ligand-protein complex and the specific interactions observed during the simulation can guide further structural modifications to enhance binding affinity and specificity.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and the design of virtual libraries are essential components of modern drug discovery pipelines. These computational techniques allow for the rapid evaluation of large numbers of compounds and the focused design of new molecules with improved properties.

While a specific virtual library design based on the this compound scaffold has not been reported, the principles of such an approach are well-established. Starting with a core scaffold like 2-(4-isothiocyanatophenyl)ethanol, a virtual library can be generated by systematically modifying different parts of the molecule. For instance, various substituents can be added to the phenyl ring, the ethyl chain can be altered, and the carbamate group can be replaced with other linkers.

These newly designed virtual compounds can then be subjected to in silico screening, which involves computational methods like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. In the study of isothiocyanate derivatives, molecular docking was used to predict the binding modes and affinities of the synthesized compounds against COX-1 and COX-2 enzymes. nih.gov The results of these docking studies, combined with binding free energy calculations (MM/GBSA), helped to identify the most promising candidates for further development. nih.gov This in silico approach allows for the prioritization of synthetic efforts on compounds that are most likely to exhibit the desired biological activity and drug-like properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Analysis of Structural Features Influencing Biological Activity of 4-Isothiocyanatophenyl Ethylcarbamate Derivatives

The biological activity of derivatives of this compound is significantly influenced by various structural modifications. The core structure consists of a phenyl ring substituted with an isothiocyanate group and an ethylcarbamate group. The interplay between these functionalities and any additional substituents dictates the compound's interaction with biological targets.

The isothiocyanate (ITC) group (-N=C=S) is a key pharmacophore, known for its electrophilic nature which allows it to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. mdpi.com This reactivity is often central to the biological mechanism of action of isothiocyanates. mdpi.comnih.gov

Systematic analysis of related arylalkyl isothiocyanates has revealed several key structural features that modulate activity:

Alkyl Chain Length: In studies of arylalkyl isothiocyanates, the length of the alkyl chain separating the phenyl ring from the isothiocyanate group has been shown to be a critical determinant of inhibitory potency against certain enzymes. For example, increasing the chain length from a benzyl (B1604629) (one carbon) to a phenethyl (two carbons) or even a phenylhexyl (six carbons) group can significantly enhance activity. nih.govresearchgate.net This suggests that the spatial relationship between the aromatic ring and the reactive ITC group is crucial for optimal interaction with the target's binding site.

Phenyl Substitution: The presence and position of substituents on the phenyl ring can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its biological activity. Electron-withdrawing or electron-donating groups can modify the reactivity of the isothiocyanate moiety and affect hydrophobic interactions with the target protein.

The following interactive table summarizes the general influence of structural modifications on the biological activity of isothiocyanate-containing compounds, based on findings from related chemical series.

| Structural Modification | General Effect on Biological Activity | Rationale |

| Lengthening the alkyl spacer | Can increase potency up to an optimal length | Improves positioning of the isothiocyanate group within the target's active site. nih.govresearchgate.net |

| Phenyl ring substitution | Can increase or decrease activity depending on the substituent and target | Alters electronic properties, steric hindrance, and potential for additional binding interactions. |

| Modification of the carbamate (B1207046) group | Can affect potency, selectivity, and pharmacokinetic properties | Influences hydrogen bonding, lipophilicity, and metabolic stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

In developing a QSAR model for this compound derivatives, a set of molecular descriptors that quantify various aspects of their chemical structure would be selected. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electrophilicity of the isothiocyanate carbon is a critical parameter. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a commonly used descriptor. researchgate.net

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the molecule.

Once the descriptors are calculated for a series of derivatives with known biological activities, a mathematical model is developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The goal is to create an equation that can predict the biological activity of new, untested derivatives.

A robust QSAR model should not only accurately describe the relationship between structure and activity for the compounds used to build the model (the training set) but also have good predictive power for new compounds (the test set). The predictive capability of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. A statistically significant correlation between the predicted and observed activities indicates a reliable and predictive QSAR model. mdpi.com

Pharmacophore Modeling and Design Principles for Targeted Derivatives

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. A pharmacophore model for inhibitors of a target relevant to this compound derivatives would typically include features such as:

An electrophilic center corresponding to the isothiocyanate group.

Hydrogen bond donors and acceptors from the carbamate moiety.

A hydrophobic aromatic region from the phenyl ring.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential inhibitors. It also serves as a guide for the rational design of novel derivatives with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features. mdpi.com

Influence of Stereochemistry on Biological Efficacy of Related Compounds

Stereochemistry can play a crucial role in the biological activity of chiral compounds. nih.govnih.gov If derivatives of this compound were to be synthesized with chiral centers, it is highly probable that the different enantiomers or diastereomers would exhibit varying biological efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer of a chiral ligand. nih.govnih.gov

For instance, one enantiomer might fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or no interaction at all. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are often critical in drug discovery to identify the most active and selective compound. nih.govnih.gov

Correlations Between Molecular Structure and Biological Target Selectivity

The selectivity of a compound for its intended biological target over other off-target proteins is a critical aspect of drug design, as it can minimize unwanted side effects. For this compound derivatives, achieving target selectivity would involve fine-tuning the molecular structure to maximize interactions with the desired target while minimizing interactions with others.

Structural modifications can influence selectivity in several ways:

Steric Hindrance: Introducing bulky substituents can prevent the molecule from binding to the smaller active sites of off-target proteins while still allowing it to access the larger active site of the intended target.

Electronic Complementarity: Modifying the electronic properties of the molecule can enhance its interaction with specific amino acid residues in the target's active site that are not present in off-target proteins.

Conformational Constraints: Incorporating rigid structural elements can lock the molecule into a specific conformation that is complementary to the active site of the desired target but not to others.

By systematically exploring these structural modifications, it is possible to develop derivatives of this compound with high potency and selectivity for their intended biological target.

Preclinical Biological Activity and Mechanistic Elucidation

Antimicrobial Activity Profile of 4-Isothiocyanatophenyl Ethylcarbamate Derivatives

The isothiocyanate functional group is a well-documented pharmacophore found in many natural compounds, particularly in cruciferous vegetables, and is known for its broad-spectrum antimicrobial properties. nih.govnih.gov When incorporated into hybrid structures, such as those containing carbamate (B1207046) and sulfonamide scaffolds, these derivatives exhibit varied and sometimes enhanced biological effects. mdpi.com

Derivatives related to this compound, specifically other isothiocyanates, have demonstrated notable activity against Gram-positive bacteria. Phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN), for instance, are effective against Staphylococcus aureus and Bacillus subtilis. nih.gov The antibacterial action against these strains can involve mechanisms such as the disruption of membrane integrity. nih.gov In studies on various isothiocyanates, benzyl (B1604629) isothiocyanate (BITC) was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL and exhibiting a bactericidal effect. mdpi.com Aromatic isothiocyanates have been observed to be more effective against Gram-positive bacteria like B. subtilis than Gram-negative bacteria. nih.gov

| Compound/Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC values ranging from 2.9 to 110 µg/mL; primarily bactericidal. | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus | Effective growth inhibition; disrupts membrane integrity. | nih.gov |

| Sulforaphane (SFN) | Staphylococcus aureus | Effective growth inhibition. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Bacillus subtilis | More effective against Gram-positive than Gram-negative bacteria. | nih.gov |

The activity of isothiocyanate derivatives extends to Gram-negative bacteria, although sometimes with lower potency compared to their effects on Gram-positive strains. nih.gov Studies have reported positive inhibitory activity of isothiocyanates against Proteus vulgaris. nih.gov Furthermore, research on Proteus mirabilis, another species in the same genus, showed that combining a mixture of isothiocyanates from plant extracts with antibiotics like fosfomycin (B1673569) resulted in increased antibacterial efficacy. mdpi.com This suggests a potential synergistic role for isothiocyanate derivatives in combating infections caused by Gram-negative bacteria.

Isothiocyanates are recognized for their significant antifungal properties. nih.govresearchgate.net A study evaluating various natural and synthesized isothiocyanates reported noteworthy antifungal activity against species like Aspergillus niger and Penicillium cyclopium. nih.gov The antifungal action is thought to be linked to the electrophilic nature of the isothiocyanate group, which can react with key cellular components in fungi. The high activity and biodegradability of these compounds make them attractive as potential alternatives to conventional antifungal agents.

The antimicrobial effects of these hybrid compounds are multifaceted, deriving from the distinct functionalities of their constituent parts.

For Isothiocyanates: The primary mechanism is believed to be the chemical reactivity of the electrophilic carbon atom in the -N=C=S group. This group can react with nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes, leading to their inactivation and the disruption of essential cellular processes. This can induce oxidative stress and deplete the glutathione (B108866) pool within the microbial cell. Some isothiocyanates also disrupt the bacterial cell membrane, causing leakage of cellular metabolites.

For Sulfonamide-Carbamate Hybrids: Sulfonamides are classic antimicrobial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. mdpi.com By blocking this pathway, they prevent the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect. mdpi.com In hybrid molecules, this mechanism can work in concert with the actions of the isothiocyanate or carbamate moieties to produce a broader or more potent antimicrobial effect.

Carbonic Anhydrase (CA) Inhibitory Activity of Related Sulfonamide-Carbamate Hybrids

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. Aberrant CA activity is linked to several diseases, making them important therapeutic targets. Hybrid molecules that pair a sulfonamide group with other scaffolds, such as carbamates, have been designed to target specific CA isoforms with high affinity and selectivity.

Derivatives of sulfonamides have been extensively studied for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. The primary sulfonamide group typically coordinates to the Zn(II) ion in the enzyme's active site, which is the basis for its inhibitory action. The tails and scaffolds attached to the sulfonamide core influence the affinity and selectivity for different isoforms.

Studies on benzenesulfonamide (B165840) hybrids have revealed potent, isoform-selective inhibition. For example, certain sulfonamide-based indolylchalcone hybrids were found to be highly potent against hCA I, with some compounds being more effective than the standard drug acetazolamide (B1664987). Other sulfonamide derivatives incorporating pyrazole (B372694) and pyridazine (B1198779) moieties have also demonstrated significant inhibitory activity against cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII), with inhibition constants (Kᵢ) often in the nanomolar range.

| hCA Isoform | Compound Class | Range of Inhibition Constants (Kᵢ) | Selectivity Notes | Reference |

|---|---|---|---|---|

| hCA I | Benzenesulfonamide-Pyrazole Hybrids | 6.2 nM - 3822 nM | Some compounds showed higher activity than acetazolamide (Kᵢ 250 nM). | |

| hCA II | Benzenesulfonamide-Pyrazole Hybrids | Potent inhibition, with some Kᵢ values in the low nanomolar range. | A crucial isoform for antiglaucoma drugs. | |

| hCA IX | Benzenesulfonamide-Pyrazole Hybrids | 6.1 nM - 568.8 nM | Several compounds showed better activity than acetazolamide (Kᵢ 25.8 nM). Tumor-associated isoform. | |

| hCA XII | Indolylchalcone-Benzenesulfonamide Hybrids | 10 nM - 41.9 nM | Efficient inhibition observed. Tumor-associated isoform. |

Structural Basis for CA Isoform Selective Inhibition (e.g., supported by X-ray data of analogues)

While X-ray crystal structures for the direct adduct of this compound with any carbonic anhydrase (CA) isoform are not publicly available, insights into its potential binding mechanism can be drawn from studies of analogous compounds. The isothiocyanate (-N=C=S) group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins. Research on isothiocyanate-containing sulfonamides suggests that these compounds can act as covalent inhibitors of carbonic anhydrase. nih.gov This covalent inhibition mechanism offers the potential for potent and long-lasting enzyme inactivation.

The active site of human carbonic anhydrases (hCAs) features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov This zinc-bound hydroxide is crucial for the enzyme's catalytic activity. Classical sulfonamide inhibitors coordinate directly to this zinc ion, displacing the catalytic water/hydroxide.

For isothiocyanate-based inhibitors, a two-step mechanism is plausible. Initially, a non-covalent interaction may guide the inhibitor into the active site. Subsequently, the isothiocyanate group could react with a nearby nucleophilic residue, forming a stable covalent bond. Molecular docking studies with other types of inhibitors have been instrumental in predicting binding modes within the CA active site. nih.govekb.eg

Structural data from a high-resolution X-ray crystal structure of a related benzenesulfonamide inhibitor bearing a thioureido tail (a structure related to the isothiocyanate reaction product with an amine) in complex with hCA II provides valuable clues. researchgate.net In this structure, the sulfonamide group coordinates to the active site zinc ion. The tail of the inhibitor extends into the hydrophobic half of the active site, engaging in significant van der Waals interactions with residues such as Gln92, Val121, Phe131, Leu198, Thr200, and Pro202. researchgate.net This demonstrates how moieties attached to the primary zinc-binding group can occupy the active site cavity and interact with various residues, which is a key principle for designing isoform-selective inhibitors. The differences in amino acid composition at these positions among the 15 human CA isoforms could be exploited to achieve selective inhibition.

Exploration of Other Biological Activities and Pharmacological Potential

Anticancer Activity (if observed in in vitro preclinical models for related carbamates)

While specific in vitro anticancer data for this compound is not available, numerous studies have demonstrated the potent anticancer activities of various isothiocyanate (ITC)-containing compounds in preclinical models. These compounds have been shown to inhibit the growth of a wide array of cancer cell lines. The general anticancer potential of this class of compounds suggests that this compound may also exhibit similar properties.

Aromatic isothiocyanates, in particular, have shown inhibitory effects on cancer cells derived from various tissues, including leukemia, prostate, breast, lung, cervical, and colorectal cancers. The anticancer mechanisms are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways that are critical for cancer cell proliferation and survival.

Below is a summary of the in vitro anticancer activities observed for several well-studied isothiocyanates against various human cancer cell lines.

| Isothiocyanate Compound | Cancer Cell Line | Observed Effect |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Human leukemia HL-60 | Inhibition of in vitro growth and induction of apoptosis. |

| Allyl isothiocyanate (AITC) | Human leukemia HL-60 | Inhibition of in vitro growth and induction of apoptosis. |

| Combination of AITC, PEITC, and Sulforaphane (SUL) | HepG2 (Human Liver Carcinoma) | Maximum percentage inhibition of 97.12% (MTT assay), 96.34% (TBE assay), and 96.56% (SRB assay) at 50 µM. |

| Combination of AITC, PEITC, and Sulforaphane (SUL) | B16F10 (Mouse Melanoma) | Maximum percentage inhibition of 96.32% (MTT assay), 95.34% (TBE assay), and 96.43% (SRB assay) at 50 µM. |

Enzymatic Inhibition Beyond CA and Antimicrobial Targets (e.g., VEGFR-2, 15-LOX for related compounds)

The pharmacological potential of isothiocyanates extends beyond carbonic anhydrase inhibition. Related compounds have been investigated for their effects on other key enzymes involved in disease pathology, as well as for their antimicrobial properties.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Studies on related isothiocyanates have shown anti-angiogenic effects. For instance, phenethyl isothiocyanate (PEITC) has been found to suppress the hypoxia-induced accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF) in human glioma cells. This effect is mediated through the inhibition of the PI3K and MAPK signaling pathways, which are downstream of VEGFR-2.

15-Lipoxygenase (15-LOX) Inhibition: 15-Lipoxygenase (15-LOX) is an enzyme implicated in the pathogenesis of inflammatory diseases and certain cancers through its role in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators. mdpi.comresearchgate.net While extensive data on the inhibition of 15-LOX by isothiocyanates is limited, the evaluation of plant extracts and other natural compounds in in vitro assays, such as the ferrous oxidation-xylenol orange (FOX) method, is a common approach to identify novel inhibitors. up.ac.zanih.gov The potential for isothiocyanates to inhibit 15-LOX remains an area for further investigation.

Antimicrobial Activity: Isothiocyanates have well-documented antimicrobial properties against a range of human pathogens. Aromatic isothiocyanates are thought to be particularly effective due to their ability to cross bacterial membrane structures. The antimicrobial activity often depends on the specific chemical structure of the ITC. For example, benzyl isothiocyanate (BITC) has been shown to be more effective than allyl isothiocyanate (AITC) against several Gram-positive and Gram-negative bacteria. The mechanism of action is not fully elucidated but may involve the alteration of proteins and the inactivation of intracellular enzymes.

| Compound Class/Example | Biological Target | Observed Activity/Mechanism |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | HIF-1α/VEGF Pathway | Suppresses hypoxia-induced HIF-1α accumulation and VEGF secretion in various cancer cell lines. |

| Aromatic Isothiocyanates (e.g., Benzyl isothiocyanate) | Various Bacteria | Exhibit potent antimicrobial activity, likely due to their ability to cross bacterial membranes and inactivate essential enzymes. |

Mechanistic Studies of Cellular and Molecular Interactions

Investigation of Specific Biological Targets (e.g., enzymes, receptors)

The biological activities of isothiocyanates stem from their ability to interact with a multitude of cellular and molecular targets. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to the modulation of protein function.

Key molecular targets identified for various ITCs include:

Phase I and II Detoxification Enzymes: Isothiocyanates are well-known modulators of these enzyme systems. They can inhibit Phase I enzymes (like cytochrome P450s), which are involved in activating pro-carcinogens, and induce Phase II enzymes (like glutathione S-transferases), which are involved in the detoxification and excretion of carcinogens. mdpi.com

NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival. Benzyl isothiocyanate (BITC) has been shown to inhibit the NF-κB pathway in cancer cells.

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell survival and proliferation. BITC has been demonstrated to inhibit STAT3 in pancreatic tumor models.

Histone Deacetylases (HDACs): ITCs can inhibit the activity of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

Tubulin: Some ITCs have been found to target tubulin, a protein that is essential for microtubule polymerization and cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.

Cellular Uptake and Intracellular Distribution Studies (in vitro preclinical)

The cellular uptake of isothiocyanates is a critical determinant of their biological activity. In vitro studies with various ITCs, such as allyl-ITC, benzyl-ITC, and phenethyl-ITC, have provided a general model for their cellular accumulation and distribution.

Isothiocyanates are generally believed to enter cells via passive diffusion. Once inside the cell, their electrophilic nature allows them to rapidly conjugate with intracellular thiols. The most abundant intracellular thiol is glutathione (GSH), and the conjugation of ITCs with GSH is a major driving force for their accumulation within the cell. This reaction can be catalyzed by glutathione S-transferases (GSTs).

The process can be summarized as follows:

Diffusion: The relatively lipophilic ITC molecule diffuses across the cell membrane.

Conjugation: Inside the cell, the ITC rapidly reacts with GSH to form a dithiocarbamate (B8719985) conjugate.

Accumulation: This conjugation effectively traps the ITC inside the cell, leading to intracellular concentrations that can be significantly higher than the extracellular concentration.

Export: The ITC-GSH conjugates can then be actively exported from the cell, often via transporter proteins like Multidrug Resistance-Associated Protein 1 (MRP1).

This rapid uptake and conjugation mechanism is fundamental to the cellular activity of ITCs, as it concentrates the reactive molecule at its sites of action. The intracellular distribution is not uniform; studies using fluorescently-labeled nanoparticles or compounds can visualize their localization, often showing accumulation in the cytoplasm.

Prodrug and Drug Delivery System Applications for Enhanced Efficacy in Related Chemical Classes

The inherent reactivity and physicochemical properties of isothiocyanates and carbamates present both opportunities and challenges for their therapeutic development. To enhance their efficacy, researchers have explored various prodrug and drug delivery strategies. These approaches aim to improve stability, solubility, and targeted delivery, thereby maximizing the therapeutic potential of these classes of compounds.

A significant challenge with some isothiocyanates is their poor stability and low aqueous solubility. nih.gov Prodrug strategies have been effectively employed to overcome these limitations. For instance, isothiocyanates have been chemically modified into more stable prodrug forms that can release the active isothiocyanate compound under specific physiological conditions. nih.gov A study demonstrated the synthesis of isothiocyanate prodrugs that were stable in acidic environments (pH 4.4) but released the active parent compounds at a physiological pH of 7.4 and in mouse plasma. nih.gov This pH-sensitive release mechanism is crucial for ensuring that the active compound is liberated in the desired biological environment, thereby enhancing its therapeutic effect. nih.gov

The carbamate group is a versatile functional group in medicinal chemistry and is frequently incorporated into prodrug designs. acs.org Carbamates can be used to mask polar functional groups, such as amines or hydroxyls, in a parent drug molecule. nih.gov This masking can improve the drug's lipophilicity, which in turn can enhance its absorption and bioavailability. nih.gov Once absorbed, the carbamate linkage can be cleaved by enzymes, such as esterases, to release the active drug. acs.org This enzymatic bioactivation is a key feature of carbamate-based prodrugs. acs.org

Furthermore, the carbamate moiety can be engineered for controlled release. For example, a nitroreductase-mediated release system has been developed for carbamate-based prodrugs. researchgate.net In this system, a nitro group is incorporated into the carbamate prodrug. researchgate.net The nitroreductase enzyme, which can be targeted to specific tissues, reduces the nitro group, initiating a self-immolative elimination process that releases the active drug. researchgate.net

Drug delivery systems functionalized with isothiocyanates have also been investigated to achieve controlled and targeted drug release. Mesoporous silica (B1680970) nanoparticles (MSNs) have been surface-modified with isothiocyanate groups. nih.gov These isothiocyanate-functionalized MSNs can be loaded with a therapeutic agent. nih.gov The release of the encapsulated drug can then be controlled by the addition of a capping agent that reacts with the isothiocyanate groups, effectively sealing the pores of the nanoparticles. nih.gov This system allows for the fine-tuning of the drug release profile. nih.gov

The following table summarizes the application of prodrug and drug delivery systems for related chemical classes of isothiocyanates and carbamates to enhance their efficacy.

| Chemical Class | Application | Mechanism of Enhanced Efficacy | Research Finding |

| Isothiocyanates | Prodrug | Improved stability and solubility | Prodrugs were stable at pH 4.4 and released the active isothiocyanate at pH 7.4 and in mouse plasma. nih.gov |

| Carbamates | Prodrug | Enhanced absorption and bioavailability | The carbamate group masks polar functional groups, improving lipophilicity. nih.gov |

| Carbamates | Prodrug | Controlled release | Nitroreductase-mediated release of the active drug from a carbamate prodrug. researchgate.net |

| Isothiocyanates | Drug Delivery System | Controlled drug release | Isothiocyanate-functionalized mesoporous silica nanoparticles allow for tunable release of an encapsulated drug. nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for "4-Isothiocyanatophenyl ethylcarbamate," are not available in the reviewed literature. This information is crucial for the definitive structural elucidation of the molecule by identifying the chemical environment of each proton and carbon atom.

Specific characteristic absorption bands (in cm⁻¹) from the Infrared (IR) spectrum of "this compound" are not documented in accessible sources. IR spectroscopy would be utilized to identify key functional groups present in the molecule, such as the isothiocyanate (-N=C=S), carbamate (B1207046) (-NHCOO-), and aromatic ring vibrations.

The mass spectrum of "this compound," including the molecular ion peak (m/z) and fragmentation pattern, is not available. Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragments.

Chromatographic Separations and Purity Assessment

Specific experimental conditions for the Thin-Layer Chromatography (TLC) analysis of "this compound," such as the stationary phase, mobile phase composition, and the resulting Retention Factor (Rƒ) value, have not been reported. TLC is a common technique for assessing the purity of a compound and monitoring the progress of a chemical reaction.

Details of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of "this compound," including the column specifications, mobile phase, flow rate, detection wavelength, and retention time, are not described in the available literature. HPLC is a powerful tool for the separation, identification, and quantification of components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Carbamates/Isothiocyanates

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a principal analytical technique for the identification and quantification of volatile and semi-volatile compounds, including various isothiocyanates and carbamates. mdpi.comnih.gov This method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For compounds related to this compound, such as volatile isothiocyanates found in plant extracts and thermally labile carbamate pesticides, GC-MS provides essential data on their presence, concentration, and chemical identity. nih.govnih.govresearchgate.net

The analytical process involves injecting a sample into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a capillary column. scispace.com The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties. As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into a predictable pattern. researchgate.net The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

However, the analysis of carbamates and isothiocyanates by GC-MS is not without its challenges. Many carbamates are thermally labile, meaning they can decompose at the high temperatures used in the GC injector port. scispec.co.thnih.gov This degradation can lead to inaccurate quantification and misidentification. To mitigate this, methods may involve derivatization to create more thermally stable compounds or the use of specific injection techniques and optimized temperature programs. scispec.co.th Similarly, the analysis of isothiocyanates can sometimes be hampered by their reactivity and potential for thermal degradation. mdpi.com Despite these challenges, GC-MS remains a powerful tool, with numerous studies successfully employing it for the analysis of these compound classes in various matrices. nih.govmdpi.com

Detailed research findings from various studies on related compounds are summarized in the table below, illustrating typical GC-MS conditions.

| Compound Class | Sample Matrix | GC Column Details | Key MS Parameters | Reference |

|---|---|---|---|---|

| Isothiocyanates | Mustard and Horseradish Extracts | Capillary column (details not specified) | Confirmation of GC peaks | nih.gov |

| Carbamate Pesticides | Aqueous Solution | Not specified | Study of photodegradation products | nih.gov |

| Glucosinolate Hydrolysis Products (Isothiocyanates, Nitriles) | Plant Leaves and Seeds | DB5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film) | Ionization: 70 eV; Source Temperature: 150 °C | scispace.com |

| Carbamate Insecticides | Standards and Pond Water | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 micron film) | PolarisQ Ion Trap; Positive Electron Ionization (+EI); MS/MS | scispec.co.th |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For derivatives of this compound, this method provides unambiguous proof of molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org This level of structural detail is crucial for understanding structure-activity relationships, reaction mechanisms, and the physicochemical properties of new chemical entities.

The fundamental principle of X-ray crystallography involves directing a beam of monochromatic X-rays onto a single, high-quality crystal of the substance under investigation. wikipedia.org The electrons in the atoms of the crystal scatter the X-rays, and due to the ordered, repeating arrangement of molecules in the crystal lattice, the scattered waves interfere constructively in specific directions. This produces a unique diffraction pattern of spots of varying intensities. libretexts.org By meticulously measuring the positions and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the unit cell can be computationally generated. wikipedia.org From this electron density map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined.

The application of X-ray crystallography has been vital in confirming the structures of numerous compounds containing carbamate and isothiocyanate functionalities. For instance, it has been used to determine the coordination environment of metal complexes involving isothiocyanate ligands and to establish the stereochemistry and conformation of complex organic molecules containing carbamate groups. researchgate.netnih.gov The data obtained from these studies are definitive and serve as a benchmark for other analytical techniques.

The table below presents examples of crystallographic data for derivatives containing either carbamate or isothiocyanate moieties, showcasing the type of information that can be obtained.

| Compound/Derivative | Crystal System | Space Group | Key Structural Features Noted | Reference |

|---|---|---|---|---|

| [Cu(L¹)(NCS)]SCN (Isothiocyanate complex) | Triclinic | P1̅ | Five-coordinate Cu(II) in a square pyramidal environment; Cu–NCS bond length of 2.322(3) Å. | researchgate.net |

| Carbamate Kinase from Giardia lamblia | Monoclinic | P2₁ | Three-dimensional structure of the enzyme determined at 3 Å resolution. | nih.gov |

| 2-cyanoguanidinophenytoin (CNG-DPH) | Monoclinic | P2₁/c | Structure stabilized by inter- and intramolecular hydrogen bonds. | nih.gov |

| [CuI(DAFO)(SCN)]n (Thiocyanate-bridged polymer) | Orthorhombic | Pmn2₁ | Distorted tetrahedral coordination for Cu(I) ion; μ-1,3-SCN bridge forms a 1D polymeric chain. | sharif.edu |

Future Perspectives and Emerging Research Opportunities

Rational Design of Next-Generation 4-Isothiocyanatophenyl Ethylcarbamate Analogues with Enhanced Specificity

The rational design of new analogues of this compound is a key area for future research, aiming to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how chemical modifications influence biological activity.

Key SAR insights for isothiocyanates that can guide the design of novel this compound analogues include:

Alkyl Chain Length: The length of the alkyl chain separating the isothiocyanate group from an aromatic ring can significantly impact inhibitory potency against certain targets. For instance, in a series of arylalkyl isothiocyanates, longer chain lengths, such as in 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate, have demonstrated stronger inhibition of lung tumorigenesis in animal models compared to shorter-chain analogues. aacrjournals.org

Lipophilicity and Reactivity: A balance between high lipophilicity and low reactivity of the isothiocyanate group appears to be crucial for inhibitory activity against certain carcinogen-induced lung tumors. aacrjournals.org This suggests that modifications to the ethylcarbamate portion of this compound could modulate these properties.

Phenyl Substitution: The presence of a phenyl group is not always essential for activity. Alkyl isothiocyanates, such as 1-dodecyl isothiocyanate, have shown potent inhibitory effects, indicating that a variety of substituents can be explored in the design of new analogues. aacrjournals.org

Pharmacophore modeling is another powerful tool for the rational design of new isothiocyanate derivatives. By identifying the essential structural features required for interaction with a biological target, novel molecules with potentially higher affinity and specificity can be designed. For example, a pharmacophore model for sulforaphane (B1684495) analogues as inducers of NQO1, a detoxifying enzyme, included hydrophobic, aromatic, and hydrogen bond acceptor features. nih.gov Similar approaches can be applied to this compound to design analogues targeting specific proteins.

Table 1: Structure-Activity Relationship Insights for Isothiocyanate Analogues

| Structural Feature | Observation | Potential Application in Analogue Design |

|---|---|---|

| Alkyl Chain Length | Longer alkyl chains can increase inhibitory potency against certain cancer models. aacrjournals.org | Varying the linker between the phenyl ring and the carbamate (B1207046). |

| Lipophilicity | Higher lipophilicity is often correlated with increased biological activity. aacrjournals.org | Introducing lipophilic groups on the phenyl ring or carbamate. |

| Aromatic Substitution | The presence and position of substituents on the phenyl ring can modulate activity. | Exploring a range of electron-donating and electron-withdrawing groups. |

| Isothiocyanate Reactivity | Lower reactivity can be beneficial for reducing off-target effects. aacrjournals.org | Modifying the electronic properties of the phenyl ring to tune the electrophilicity of the isothiocyanate group. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel therapeutic agents, including derivatives of this compound. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-test-learn cycle.

Applications of AI and ML in the context of this compound research include:

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are optimized for specific properties. nih.govbenevolent.commedium.comresearchgate.net This approach can be used to generate new analogues of this compound with predicted high affinity for a particular biological target and favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can develop sophisticated QSAR models that predict the biological activity of compounds based on their chemical structure. nih.gov These models can be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing.

Predictive Toxicology: AI can be trained to predict the potential toxicity of new compounds, helping to identify and eliminate candidates with unfavorable safety profiles early in the drug discovery process.

Targeting Novel Biological Pathways and Disease States with Derivatives

While isothiocyanates are well-known for their effects on pathways related to oxidative stress and inflammation, future research on this compound derivatives should explore novel biological targets and disease indications. The high reactivity of the isothiocyanate group allows these compounds to interact with a wide range of proteins, suggesting a broad therapeutic potential.

Emerging areas of investigation for isothiocyanate derivatives include:

Neurodegenerative Diseases: Some isothiocyanates have shown neuroprotective effects in preclinical models, suggesting a potential role in conditions like Alzheimer's and Parkinson's disease. mdpi.com

Cardiovascular Diseases: The anti-inflammatory and antioxidant properties of isothiocyanates may be beneficial in the context of cardiovascular diseases.

Infectious Diseases: Isothiocyanates have demonstrated antimicrobial and antiviral activities, opening up possibilities for their use in treating infectious diseases.

Identifying the specific protein targets of this compound and its analogues is crucial for understanding their mechanisms of action and for the rational design of more selective compounds.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Insight

To gain a deeper understanding of the biological effects of this compound and its derivatives, it is essential to move beyond traditional 2D cell culture models. Advanced in vitro and ex vivo models can provide a more physiologically relevant context for studying drug efficacy and mechanism of action.

Examples of advanced models that could be employed include:

3D Spheroids and Organoids: These models better recapitulate the complex cellular interactions and microenvironment of tissues and tumors, providing a more accurate platform for drug testing. nih.gov

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the function of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more integrated system.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can be used to assess the in vivo efficacy of new compounds in a clinically relevant setting.

Table 2: Advanced Models for Mechanistic Studies of Isothiocyanates

| Model Type | Description | Application for this compound Research |

|---|---|---|

| 3D Organoids | Self-organizing 3D structures grown from stem cells that mimic the architecture and function of an organ. nih.gov | Studying tissue-specific effects and toxicity; modeling disease states. |

| Tumor Spheroids | 3D aggregates of cancer cells that replicate the tumor microenvironment. | Assessing anti-cancer activity and drug penetration. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the physiology of an organ. | Investigating pharmacokinetics, metabolism, and multi-organ toxicity. |

| Patient-Derived Xenografts (PDX) | Implantation of patient tumor tissue into immunodeficient mice. | Evaluating in vivo efficacy in a personalized medicine context. |

Exploration of Multi-Target Directed Ligands within this Chemical Class

The ability of isothiocyanates to interact with multiple biological targets presents an opportunity for the development of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to modulate several targets simultaneously, which can be particularly advantageous for treating complex diseases with multifactorial pathologies, such as cancer and neurodegenerative disorders.

The design of MTDLs based on the this compound scaffold could involve:

Hybrid Molecule Design: Combining the isothiocyanate pharmacophore with other chemical moieties known to interact with different targets. For example, hybrid molecules incorporating an isothiocyanate and a histone deacetylase (HDAC) inhibitor could offer synergistic anti-cancer effects. The design of dual-target inhibitors is a growing area of research. nih.gov

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to different targets and then linking them together to create a single, multi-target molecule.

Computational Design: Using AI and molecular modeling to design molecules with optimized affinity for multiple targets. nih.govresearchgate.net

The development of MTDLs from the this compound chemical class holds significant promise for creating novel therapeutics with enhanced efficacy and potentially reduced development of drug resistance.

Q & A

Q. What analytical techniques are recommended for quantifying 4-isothiocyanatophenyl ethylcarbamate in complex matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used for carbamate analysis. For example, GC methods optimized for ethyl carbamate in wines (e.g., using DB-WAX columns and nitrogen-phosphorus detection) can be adapted for derivatives like this compound by adjusting sample preparation, such as derivatization to enhance volatility . Validation should include spike-recovery experiments and calibration with deuterated internal standards to account for matrix effects.

Q. What synthetic routes are available for introducing the isothiocyanate group into ethyl carbamate derivatives?

The isothiocyanate moiety can be introduced via nucleophilic substitution or thiophosgene reactions. For instance, in the synthesis of related compounds, carbamate-protected amines (e.g., ethylcarbamate [14] in Scheme 4 of ) are treated with thiophosgene (CSCl₂) under controlled pH (8–9) to form the isothiocyanate group. Reaction progress is monitored by TLC or FTIR to detect the characteristic N=C=S stretch (~2050 cm⁻¹) .

Q. How do reaction conditions influence the stability of this compound during storage?

The compound’s stability depends on solvent polarity, temperature, and light exposure. Non-polar solvents (e.g., hexane) and storage at –20°C in amber vials minimize hydrolysis of the isothiocyanate group. Degradation products can be tracked via HPLC-UV at 254 nm, with quantification against freshly prepared standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in mitotic inhibition data for ethyl carbamate derivatives across experimental models?

Discrepancies in dose-response effects (e.g., reticulocyte suppression in rabbits vs. mice) may stem from species-specific metabolic pathways or differences in experimental protocols. For example, intraperitoneal injection of 1 g/kg ethyl carbamate in rabbits caused transient reticulocyte depletion , while repeated doses in mice led to granulocyte shifts . To address this, cross-species pharmacokinetic studies and standardized dosing regimens (e.g., mg/kg/day adjusted for metabolic rate) are recommended.

Q. What experimental designs can isolate the role of the isothiocyanate group in the biological activity of this compound?

Structure-activity relationship (SAR) studies comparing this compound with its non-thiocyanate analogs (e.g., phenyl ethylcarbamate) can isolate functional group contributions. In vitro assays (e.g., cell cycle arrest in HeLa cells) paired with molecular docking simulations (targeting tubulin or kinases) provide mechanistic insights. Control experiments should include competitive inhibition with free thiocyanate ions .

Q. What strategies mitigate ethyl carbamate formation in fermentation systems while preserving product quality?

In wine and spirits, urea (a key precursor) can be reduced using Schizosaccharomyces yeast strains with high urease activity, lowering ethyl carbamate by 50–70% without affecting flavor . Alternatively, post-fermentation treatments with acidic urease inhibitors (e.g., citric acid at pH 3.5) or activated charcoal adsorption can be applied. These methods require validation via GC-MS monitoring .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.